
4-Isothiocyanato-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanato-2-methoxypyridine is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their versatile biological activities and are commonly found in many cruciferous vegetables. The molecular formula of this compound is C7H6N2OS, and it is characterized by the presence of an isothiocyanate group attached to a methoxypyridine ring.
Méthodes De Préparation
The synthesis of 4-Isothiocyanato-2-methoxypyridine can be achieved through various methods. One common approach involves the reaction of the corresponding amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization using aqueous iron (III) chloride . This one-pot process is efficient and yields the desired isothiocyanate in moderate to good yields. Another method involves the use of cyanuric acid as the desulfurylation reagent under aqueous conditions . This method is also suitable for industrial production due to its scalability and economical nature.
Analyse Des Réactions Chimiques
4-Isothiocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common reagents used in these reactions include bases like DABCO, oxidizing agents, and palladium catalysts. The major products formed from these reactions are typically thiourea derivatives and coupled products.
Applications De Recherche Scientifique
4-Isothiocyanato-2-methoxypyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Isothiocyanato-2-methoxypyridine involves its interaction with cellular components. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4-Isothiocyanato-2-methoxypyridine can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the methoxypyridine ring, which imparts distinct chemical properties and biological activities .
Similar compounds include:
2-Methoxypyridine: Used as a flavoring agent and in nucleic acid research.
3-Methoxypyridine: Known for its use in organic synthesis and as a flavoring agent.
4-Methoxypyridine: Similar applications in organic synthesis and flavoring.
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
4-isothiocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-4-6(9-5-11)2-3-8-7/h2-4H,1H3 |
Clé InChI |
RHNPVFMCJGTZCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
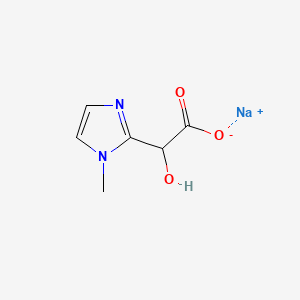
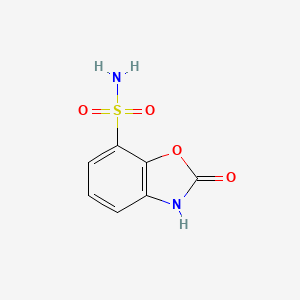
![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)

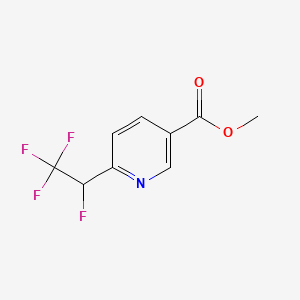
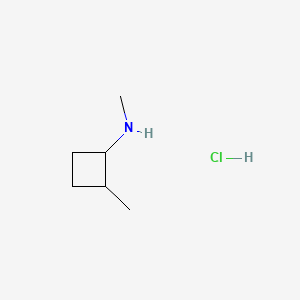
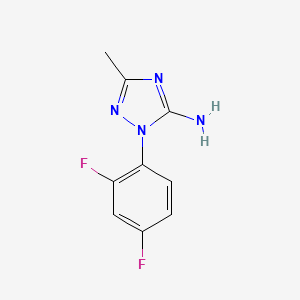
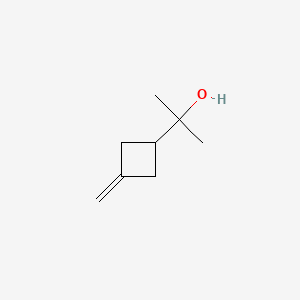

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)
![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
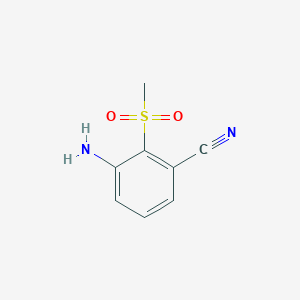
amine hydrochloride](/img/structure/B13461101.png)
